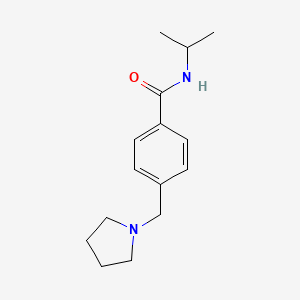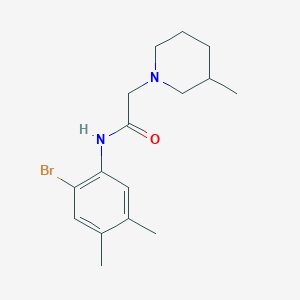![molecular formula C21H19N3O2 B4440775 N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide](/img/structure/B4440775.png)
N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide
Vue d'ensemble
Description
N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenethylamino group attached to a carbonyl group, which is further connected to a phenyl ring and a pyridinecarboxamide moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the phenethylamino intermediate, which is then coupled with a carbonyl-containing compoundSpecific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions, where the reactants are combined in reactors under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also enhance efficiency and scalability. Purification steps, such as crystallization or chromatography, are essential to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The phenethylamino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the phenethylamino group yields nitro derivatives, while reduction of the carbonyl group produces alcohols. Substitution reactions on the aromatic rings can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide involves its interaction with specific molecular targets. The phenethylamino group can bind to receptors or enzymes, modulating their activity. The carbonyl and pyridinecarboxamide groups may participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets. These interactions can activate or inhibit biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenylethanamide: Shares the phenyl and amide groups but lacks the pyridinecarboxamide moiety.
Phenethylamine: Contains the phenethylamino group but lacks the carbonyl and pyridinecarboxamide groups.
2-pyridinecarboxamide: Contains the pyridinecarboxamide group but lacks the phenethylamino and carbonyl groups.
Uniqueness
N-{4-[(phenethylamino)carbonyl]phenyl}-2-pyridinecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenethylamino and pyridinecarboxamide groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propriétés
IUPAC Name |
N-[4-(2-phenylethylcarbamoyl)phenyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(23-15-13-16-6-2-1-3-7-16)17-9-11-18(12-10-17)24-21(26)19-8-4-5-14-22-19/h1-12,14H,13,15H2,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLTUBFPYCOKDRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-N-(3-hydroxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B4440695.png)

![3-amino-N-(2-hydroxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440713.png)
![5-(4-methylphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4440719.png)


![2-[(4-chlorobenzoyl)amino]-N-(3-imidazol-1-ylpropyl)benzamide](/img/structure/B4440736.png)

![7,10-dimethyl-9-(morpholin-4-ylsulfonyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one](/img/structure/B4440766.png)
![5-[2-(4-fluorophenyl)vinyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4440771.png)
![1-[3-(4-methylphenyl)propanoyl]pyrrolidine](/img/structure/B4440783.png)
![3-{[2-(FURAN-2-YL)-1,3-THIAZOL-4-YL]METHYL}-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B4440793.png)
![N-(4-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4440804.png)
![1-[(dimethylamino)sulfonyl]-N-[2-(phenylthio)ethyl]-4-piperidinecarboxamide](/img/structure/B4440812.png)
